3-(1-Adamantyl)-2,4-pentanedione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1-Adamantyl)-2,4-pentanedione involves anionic polymerization and subsequent reactions. For example, Kobayashi et al. (2009) detailed the synthesis of poly(ethylene-alt-1-vinyladamantane) through the anionic polymerization of 2-(1-adamantyl)-1,3-butadiene, demonstrating the versatility of adamantyl-based monomers in polymer synthesis (Kobayashi, Kataoka, & Ishizone, 2009).
Molecular Structure Analysis
The molecular structure of adamantyl-related compounds is crucial for understanding their chemical behavior. Moreno‐Mañas et al. (1987) utilized molecular mechanics calculations to predict the preferred conformations for derivatives of adamantyl-diketones, providing insights into the molecular geometry and dipole moments of these compounds (Moreno‐Mañas, Gonzalez, Jaime, Marquet, Hernández-Fuentes, Salom, & Bellanato, 1987).
Chemical Reactions and Properties
Adamantyl compounds participate in various chemical reactions, offering a pathway to synthesize novel materials. Takeuchi et al. (1985) described a facile synthesis route for homoadamantanediol, indicating the potential for creating bifunctional homoadamantane derivatives, which underscores the reactivity and versatility of adamantyl-based compounds (Takeuchi, Miyazaki, Kitagawa, & Okamoto, 1985).
Physical Properties Analysis
The physical properties of adamantyl compounds, such as solubility and thermal stability, are influenced by their molecular structure. The polymerization studies of adamantyl derivatives by Inomata et al. (2013) highlight the solubility and high thermal stability of poly(1,3-adamantane)s, showcasing the impact of molecular design on material properties (Inomata, Harada, Nakamura, Uehara, & Ishizone, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming hydrogen bonds, are key to understanding the applications of adamantyl compounds. Sebastian et al. (2014) provided an analysis of 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, examining its molecular structure, hyperpolarizability, and NBO analysis, which are crucial for predicting the compound's behavior in chemical reactions and potential applications (Sebastian, Attia, Almutairi, El-Emam, Panicker, & Van Alsenoy, 2014).
Scientific Research Applications
Chemical Reactions : It is used in chemical reactions to form various compounds. For example, C- and O-alkylation with α-Haloketones of the Adamantane Series has been studied (Danilin et al., 2001).
Crystal Engineering : 3-(4-Pyridyl)-2,4-pentanedione offers additional interaction modes for crystal engineering, allowing halogen bonds to coexist with coordinative and hydrogen bonds in metal complexes (Merkens, Pan, & Englert, 2013).
Photoactive Supramolecular Assemblies : 3-Substituted-2,4-pentadionate ligands are used in the synthesis of multichromophoric complexes and in mesomorphic and macromolecular structures for structural control of energy and electron transfer processes in photoactive systems (Olivier, Harrowfield, & Ziessel, 2011).
Selective Transformation : The oxidation of adamantane with 2,3,4,5,6-pentafluoroperoxybenzoic acid catalyzed by RuCl3 3 H2O can be used for selective transformation of adamantane into practically important alcohol 1 (Khusnutdinov & Oshnyakova, 2015).
Synthetic Applications : Pyrolysis of 2-adamantyl mesylate produces 4-protoadamantene and 2,4-dehydroadamantane, making it useful for synthetic applications (Farcasiu et al., 1977).
Synthesis of 3-aryl-2,4-pentanediones : They can be synthesized via the SRN1 process, offering new access to this chemical group (Dell'erba et al., 1991).
Diastereoselective Reduction : LiA1H4 reduction of α -adamantyl-α -diketones leads to different stereoisomeric diols, while 3-adamantyl-3-methyl-pentane-2-,4-dione has high diastereoselectivity (Moreno-Mañas et al., 1992).
Anionic Polymerizations : Novel styrene derivatives like 4-(1-adamantyl)styrene and 3-(4-vinylphenyl)-1,1'-biadamantane are used in anionic polymerizations and block copolymers (Kobayashi et al., 2006).
Living Anionic Polymerization : The synthesis of well-defined poly(ethylene-alt-1-vinyladamantane) via living anionic polymerization of 2-(1-adamantyl)-1,3-butadiene led to a novel saturated alternating copolymer (Kobayashi, Kataoka, & Ishizone, 2009).
Safety And Hazards
Future Directions
Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
properties
IUPAC Name |
3-(1-adamantyl)pentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCOSPWVQKZONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342801 | |
Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-2,4-pentanedione | |
CAS RN |
102402-84-6 | |
Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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